molecular formula C19H18N4O5S B2585799 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide CAS No. 1286714-79-1

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide

Cat. No.: B2585799
CAS No.: 1286714-79-1
M. Wt: 414.44
InChI Key: KHXBDGRXFBIITJ-UHFFFAOYSA-N
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Description

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a benzamido group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzamido Group: This step involves the reaction of the oxazole intermediate with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfamoylphenyl Group: This is typically done through a nucleophilic substitution reaction where the oxazole-benzamido intermediate reacts with a sulfamoylphenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzamido and sulfamoylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and strong bases or acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The oxazole ring and the benzamido group play crucial roles in its binding affinity and specificity. The sulfamoylphenyl group may contribute to its solubility and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide

Uniqueness

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Biological Activity

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, drawing from various studies and patents to provide a comprehensive overview.

Chemical Structure

The compound features an oxazole ring, which is known for its biological activity. The presence of a sulfonamide group enhances its pharmacological properties, potentially influencing its interaction with biological targets.

Research indicates that compounds containing the oxazole and sulfonamide moieties exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects. The proposed mechanisms involve the inhibition of specific enzymes or pathways associated with disease processes.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of similar compounds. For instance, derivatives with oxazole structures have shown effectiveness against various bacterial strains. A study highlighted that compounds with the sulfonamide group exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound is also noted for its anti-inflammatory properties. According to a patent, substituted oxazoles are effective in treating inflammation-related disorders . This activity may be attributed to the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines.

3. Anticancer Potential

Emerging evidence suggests that compounds similar to this compound may possess anticancer properties. Research has shown that certain oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryModulates inflammatory cytokines
AnticancerInduces apoptosis in cancer cells
AntimalarialSuppresses Plasmodium falciparum growth

Properties

IUPAC Name

2-benzamido-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c20-29(26,27)15-8-6-13(7-9-15)10-11-21-18(25)16-12-28-19(22-16)23-17(24)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,25)(H2,20,26,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXBDGRXFBIITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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